11-Deoxy prostaglandin F2beta
Overview
Description
11-Deoxy prostaglandin F2beta is a prostanoid, a class of bioactive lipids derived from arachidonic acid. It is an analog of prostaglandin F2beta, characterized by the absence of a hydroxyl group at the 11th position. This compound plays a significant role in various physiological processes and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxy prostaglandin F2beta typically involves the following steps:
Starting Material: The synthesis begins with a suitable prostaglandin precursor.
Reduction: The 11-hydroxy group of the precursor is selectively reduced to form the 11-deoxy derivative.
Purification: The product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are processed using optimized reaction conditions.
Automated Purification: Advanced chromatographic systems are employed for efficient purification.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions: 11-Deoxy prostaglandin F2beta undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Further reduction can modify the existing functional groups.
Substitution: Substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .
Scientific Research Applications
11-Deoxy prostaglandin F2beta has diverse applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostanoid chemistry.
Biology: The compound is studied for its role in cellular signaling and regulation.
Medicine: Research explores its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a biochemical tool in various assays .
Mechanism of Action
The mechanism of action of 11-Deoxy prostaglandin F2beta involves its interaction with specific prostaglandin receptors. Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological effects. The primary molecular targets include G-protein-coupled receptors, which mediate the compound’s effects on inflammation, smooth muscle contraction, and other processes .
Comparison with Similar Compounds
Prostaglandin F2alpha: A closely related compound with a hydroxyl group at the 11th position.
Prostaglandin E2: Another prostanoid with distinct biological activities.
Prostaglandin D2: Known for its role in allergic responses and inflammation.
Uniqueness: 11-Deoxy prostaglandin F2beta is unique due to the absence of the 11-hydroxy group, which alters its biological activity and receptor binding properties. This structural difference makes it a valuable tool for studying the specific roles of prostaglandins in various physiological and pathological processes .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFLKMLJQWGIIZ-LVJWDHJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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